![molecular formula C17H19N7 B6446716 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2548980-94-3](/img/structure/B6446716.png)
3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine, commonly known as PYMP, is a heterocyclic compound containing nitrogen and sulfur atoms, making it a pyrazolopyridazine. It is an organic compound that has been studied for its potential applications in the field of medicine and biochemistry. PYMP is synthesized through a process known as the Biginelli reaction, which is a three-component reaction involving aldehydes, urea, and β-diketones. It has been studied for its potential applications in the field of medicine and biochemistry.
Scientific Research Applications
Antileishmanial Activity
Pyrazole-bearing compounds have demonstrated potent antileishmanial effects. In a recent study, hydrazine-coupled pyrazole derivatives were synthesized and evaluated for their antileishmanial activity. Among these, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . This suggests that 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine could be a potential candidate for treating leishmaniasis.
Antimalarial Activity
Malaria remains a global health concern, and drug-resistant Plasmodium strains pose challenges. The same hydrazine-coupled pyrazole derivatives were also evaluated for antimalarial activity. Notably, compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei , with suppression rates of 70.2% and 90.4%, respectively . These findings highlight the compound’s potential as an antimalarial agent.
Cytotoxicity Against Breast Cancer Cells
Novel derivatives containing pyrazole moieties have been investigated for their cytotoxic effects. For instance, (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized and screened against human breast cancer cells (MCF-7). These compounds could potentially exhibit cytotoxic properties .
Dopamine and Serotonin Antagonism
The hybrid compound 3-(piperazin-1-yl)-1,2-benzothiazole , which contains both isothiazole and piperazine moieties, acts as a dopamine and serotonin antagonist. Such derivatives are used as antipsychotic drugs .
Antimicrobial Activity
Certain pyrazole derivatives have shown promising antimicrobial effects. Compounds with methoxy groups, for instance, exhibited high antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole .
properties
IUPAC Name |
3-pyrazol-1-yl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7/c1-6-19-24(9-1)17-3-2-16(20-21-17)23-12-10-22(11-13-23)14-15-4-7-18-8-5-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITQTZDPYVACIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.